2-iodo-1H-indol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Iodo-1H-indol-4-amine is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, medicine, and industry
Vorbereitungsmethoden
The synthesis of 2-iodo-1H-indol-4-amine can be achieved through various synthetic routes. One common method involves the iodination of 1H-indol-4-amine using iodine and a suitable oxidizing agent. The reaction is typically carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions . Another approach involves the use of a palladium-catalyzed cross-coupling reaction between 1H-indol-4-amine and an iodoarene . Industrial production methods may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
2-Iodo-1H-indol-4-amine undergoes various types of chemical reactions, including:
Substitution: The iodine atom in this compound can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form biaryl and alkyne derivatives.
Wissenschaftliche Forschungsanwendungen
2-Iodo-1H-indol-4-amine has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-iodo-1H-indol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anticancer effects . The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
Vergleich Mit ähnlichen Verbindungen
2-Iodo-1H-indol-4-amine can be compared with other indole derivatives, such as:
1H-Indol-3-amine: Known for its role in the synthesis of tryptophan and serotonin, it has significant biological activities.
2-Methyl-1H-indol-4-amine:
5-Bromo-1H-indol-3-amine: Studied for its antimicrobial and anticancer properties.
The uniqueness of this compound lies in its iodine substitution, which imparts distinct chemical reactivity and potential biological activities compared to other indole derivatives .
Eigenschaften
Molekularformel |
C8H7IN2 |
---|---|
Molekulargewicht |
258.06 g/mol |
IUPAC-Name |
2-iodo-1H-indol-4-amine |
InChI |
InChI=1S/C8H7IN2/c9-8-4-5-6(10)2-1-3-7(5)11-8/h1-4,11H,10H2 |
InChI-Schlüssel |
JMOPNBCGCWAEAN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C=C(NC2=C1)I)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.